5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carbonitrile
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Overview
Description
5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carbonitrile is an organic compound with a unique structure that includes a benzoannulene core
Scientific Research Applications
5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and other diseases.
Preparation Methods
The synthesis of 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted benzene derivative, the compound can be synthesized through a series of reactions including nitrile formation and subsequent cyclization . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carbonitrile undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carbonitrile can be compared with other similar compounds, such as:
- Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo 7annulene-6-carboxylate : This compound has a similar core structure but differs in functional groups, leading to different chemical properties and applications .
- 6,7-Dihydro-5H-benzo 7annulene derivatives : These compounds are studied for their potential as selective estrogen receptor degraders in cancer treatment . The uniqueness of 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carbonitrile lies in its specific functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-8-9-5-6-11-10(7-9)3-1-2-4-12(11)14/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRHWWVFIQTIHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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